molecular formula C12H9N3O B1523574 4-(4-Aminophenoxy)pyridine-2-carbonitrile CAS No. 630125-69-8

4-(4-Aminophenoxy)pyridine-2-carbonitrile

Cat. No.: B1523574
CAS No.: 630125-69-8
M. Wt: 211.22 g/mol
InChI Key: GRAZISXKEOERSH-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C12H9N3O . It is available for purchase from various chemical suppliers .

Scientific Research Applications

Corrosion Inhibition

Corrosion Inhibition of Mild Steel : Pyridine derivatives, including structures similar to 4-(4-Aminophenoxy)pyridine-2-carbonitrile, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. The studies reveal that such compounds are effective in protecting mild steel against corrosion, demonstrating significant potential in industrial applications where corrosion resistance is crucial. The inhibition efficiency is often attributed to the adsorption of these molecules on the steel surface, forming a protective layer that reduces corrosion rates significantly. This application is crucial for extending the lifespan and maintaining the integrity of metal structures and components in various industries (Ansari, Quraishi, & Singh, 2015).

Antimicrobial Activity

Synthesis and Antibacterial Activity : The synthesis of novel 4-Pyrrolidin-3-cyanopyridine derivatives, related to the core structure of this compound, has shown significant antibacterial activity. These compounds have been evaluated against various aerobic and anaerobic bacteria, demonstrating a range of inhibitory concentrations. Such research underscores the potential of these compounds in developing new antibacterial agents, highlighting their importance in addressing antibiotic resistance and the need for new antimicrobial therapies (Bogdanowicz et al., 2013).

Molecular Docking and Drug Design

Azafluorene Derivatives as Inhibitors of SARS CoV-2 RdRp : Research into azafluorene derivatives, which share a common structural motif with this compound, involves their synthesis, physicochemical characterization, and potential as inhibitors of the SARS-CoV-2 RdRp enzyme. This study combines quantum chemical analysis, molecular docking, and drug-like behavior assessment, providing insights into designing new compounds to combat COVID-19 and other viral infections (Venkateshan et al., 2020).

Properties

IUPAC Name

4-(4-aminophenoxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-8-10-7-12(5-6-15-10)16-11-3-1-9(14)2-4-11/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAZISXKEOERSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-(4-Aminophenoxy) pyridine-2-carbonitrile (21) was prepared by a method analogous to that described for 4-(3-aminophenoxy) pyridine-2-carboxamide (2C), starting from 4-aminophenol and 4-chloro-2-cyanopyridine, MS ES: 212 (M+H)+, calcd 212, RT=1.23 min.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Amino-phenol (2.54 g, 22.8 mmol, 1.1 equiv) is added in one portion to a suspension of NaH (60% free-flowing powder moistened with oil, 1.25 g, 31.2 mmol, 1.5 equiv) in dioxane abs. (30 mL), under an argon atmosphere. When hydrogen evolution subsides, 4-nitro-pyridine N-oxide (3 g, 20.8 mmol) is added in one portion. The resulting dark mixture is heated to 100° C. (oil bath temperature) for 22 h and then allowed to cool to rt. Me3SiCN (3.5 mL, 27.0 mmol, 1.3 equiv) is added. After 5 min, the reaction mixture is cooled with a 10° C. water bath and N,N-dimethylcarbamoyl chloride (2.5 mL, 27.0 mmol, 1.3 equiv) Is added dropwise. The reaction mixture is allowed to warm to rt. When the reaction becomes exothermic, the water bath (10° C.) is applied for a few minutes. The reaction mixture is allowed to warm to rt, stirred for 1 h, quenched by addition of MeOH (30 mL), and concentrated in vacuo. After addition of CH2Cl2 to the residue, the resulting suspension is filtered through a glass sintered funnel (washing with copious amount of the same solvent). The filtrate is concentrated in vacuo and the residue is purified by silica gel (200 g) column chromatography (CH2Cl2/Et2O, 90/10) to afford the title compound as a brownish solid: ES-MS: 211.9 [M+H]+; single peak at tR=4.86 min (System 2); Rf=0.44 (CH2Cl2/Et2O, 80/20).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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